molecular formula C9H12N2O3S B13159000 4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde

4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde

Cat. No.: B13159000
M. Wt: 228.27 g/mol
InChI Key: FLFHUTFHWBWCJF-UHFFFAOYSA-N
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Description

4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde is a complex organic compound with a unique structure that includes an azetidine ring, a thiazole ring, and a methoxy group

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

4-(3-hydroxy-3-methylazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C9H12N2O3S/c1-9(13)4-11(5-9)7-6(3-12)15-8(10-7)14-2/h3,13H,4-5H2,1-2H3

InChI Key

FLFHUTFHWBWCJF-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C2=C(SC(=N2)OC)C=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the azetidine ring, the introduction of the thiazole ring, and the addition of the methoxy group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde: Shares a similar azetidine ring structure but differs in the substitution pattern on the benzaldehyde ring.

    4-[(3-Hydroxy-3-methyl-azetidin-1-yl)methyl]-3H-thiophene-2-carboxylic acid: Contains a thiophene ring instead of a thiazole ring.

Uniqueness

4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Biological Activity

4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde is a complex organic compound notable for its unique structural features, including a thiazole ring and an azetidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial and antifungal properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde is C9H12N2O3S, with a molecular weight of approximately 228.27 g/mol. Its structure incorporates various functional groups that contribute to its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde exhibits significant antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains and fungi, making it a candidate for therapeutic applications in infectious diseases.

Mechanism of Action : The compound's mechanism of action is believed to involve interactions with specific enzymes or cellular targets, potentially disrupting essential biological processes within microbial cells. This interaction may lead to the inhibition of cell wall synthesis or interference with metabolic pathways.

Cytotoxic Activity

Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. The MTT assay is commonly used to assess cell viability and cytotoxic effects.

Case Study Findings :
In a study evaluating related compounds, derivatives containing thiazole structures demonstrated varying degrees of cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Although specific data for 4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde was not detailed, similar compounds have shown promising results.

CompoundIC50 (μM) MCF-7IC50 (μM) HeLa
Compound A73 ± 329 ± 2.9
Paclitaxel6.17.76

This table illustrates the cytotoxic activity of structurally related compounds, indicating that modifications in the thiazole or azetidine moieties can significantly influence biological activity.

Synthesis and Research Implications

The synthesis of 4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde typically involves multi-step reactions starting from accessible precursors. Common methods include reactions involving azetidine derivatives and thiazole aldehydes under controlled conditions using solvents like dichloromethane or ethanol.

Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its biological effects. Understanding these interactions at a molecular level could facilitate the development of new therapeutic agents targeting specific diseases.

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